molecular formula C20H28N2O7S B2980834 Ethyl 2-(3-(pyrrolidin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate CAS No. 1051924-46-9

Ethyl 2-(3-(pyrrolidin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate

Cat. No. B2980834
CAS RN: 1051924-46-9
M. Wt: 440.51
InChI Key: PEHQOKGKFJCRIA-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups and structures that are commonly found in medicinal chemistry . It includes a pyrrolidine ring, a type of nitrogen heterocycle that is widely used in the development of drugs . This compound also contains a thiophene ring, a sulfur-containing heterocycle that is found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring also contributes to the molecule’s properties and applications .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including ring-opening reactions, substitutions, and additions . Thiophene derivatives can also participate in a wide range of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine and thiophene rings could affect its solubility, stability, and reactivity .

Scientific Research Applications

Heterocyclic Synthesis and Anticancer Activity

Heterocyclic Synthesis with Ethyl α-(3-Carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates : This research discusses the synthesis of various heterocyclic compounds such as pyran, pyridine, and pyridazine derivatives from ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates. The study provides insights into the chemical reactivity and potential applications of these compounds in synthesizing polyfunctionally substituted heterocycles (Mohareb et al., 2004).

Anticancer Activity of Novel Heterocycles : A study utilized Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a precursor for synthesizing new heterocycles. These compounds, especially those incorporating pyrimidine and thiazole moieties, displayed potent anticancer activity against the colon HCT-116 human cancer cell line, showcasing the potential of such compounds in therapeutic applications (Abdel-Motaal et al., 2020).

Synthesis of Densely Functionalized Compounds

Orthogonal Synthesis of Pyrroles and Thiophenes : This paper highlights the synthesis of polyfunctionalized pyrroles and thiophenes through reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes. The methodology offers an efficient route to synthesize complex heterocyclic structures, potentially useful in various scientific research applications (Cheng et al., 2010).

Synthesis and Evaluation of Antimicrobial and Antioxidant Compounds : Another study focused on the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their evaluation for antimicrobial and antioxidant activities. The research indicates the potential of these synthesized compounds in developing new therapeutics with antimicrobial and antioxidant properties (Raghavendra et al., 2016).

Novel Synthetic Approaches and Biological Evaluations

Novel Synthesis and Antitumor Evaluation of Heterocyclic Compounds : A study reported the synthesis of various heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, showing high inhibitory effects on different human cancer cell lines. This research highlights the versatility of these compounds in drug development for cancer treatment (Shams et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Both pyrrolidine and thiophene derivatives have been found to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in drug discovery . The development of new synthetic methods could also be a focus of future research .

properties

IUPAC Name

ethyl 2-(3-pyrrolidin-1-ylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S.C2H2O4/c1-2-23-18(22)16-13-7-3-4-8-14(13)24-17(16)19-15(21)9-12-20-10-5-6-11-20;3-1(4)2(5)6/h2-12H2,1H3,(H,19,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHQOKGKFJCRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3CCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-(pyrrolidin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate

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